1-acetyl-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-acetyl-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-12(22)21-8-4-13(5-9-21)17(23)20-11-14-16(19-7-6-18-14)15-3-2-10-24-15/h2-3,6-7,10,13H,4-5,8-9,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEVTLGKMMHQSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCC2=NC=CN=C2C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the pyrazine and furan rings. Common synthetic routes include:
Step 1: Formation of the piperidine ring through cyclization reactions.
Step 2: Introduction of the acetyl group via acetylation reactions.
Step 3: Attachment of the pyrazine ring through nucleophilic substitution reactions.
Step 4: Incorporation of the furan ring via coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-acetyl-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-acetyl-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Carboxamide Derivatives
Piperidine carboxamides are widely explored for their bioactivity. Key comparisons include:
Synthesis Insights : Piperidine carboxamides in and are synthesized via multistep reactions, including sulfonylation and nucleophilic substitutions under strict conditions . The target compound likely requires similar regioselective coupling strategies.
Furan-Containing Analogs
Furan rings are critical for hydrogen bonding and π-π interactions. Notable analogs:
The target compound’s furan-2-yl group at the pyrazine 3-position may reduce steric hindrance compared to bulkier substituents in .
Pyrazine-Based Heterocycles
Pyrazine derivatives in exhibit substituted pyrazolo-pyrazine cores:
Research Findings and Implications
- Synthetic Feasibility : The compound’s lack of fused heterocycles (unlike derivatives) simplifies synthesis but may limit potency .
- Pharmacokinetics : Acetylation of piperidine (vs. sulfonylation in ) could reduce hepatic clearance, extending half-life .
- Target Selectivity : The furan-pyrazine motif may offer selectivity over pyrrolidine- or phenylpiperazine-containing analogs in and .
Biological Activity
The compound 1-acetyl-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)piperidine-4-carboxamide represents a novel class of piperidine derivatives with potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and related case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Core Structure : Piperidine ring
- Functional Groups : Acetyl group, furan ring, and pyrazine moiety
This structural configuration is significant as it influences the compound's interaction with biological targets.
Research indicates that compounds similar to this compound may exhibit antiviral properties by inhibiting viral replication. For instance, heterocyclic compounds have shown efficacy against various viruses, including HIV and HCV, through mechanisms involving the inhibition of viral enzymes and the modulation of host cell pathways .
Antiviral Activity
This compound has been evaluated for its antiviral potential. In studies involving related compounds:
- Inhibition of RSV : Compounds in this class demonstrated EC50 values ranging from 5–28 μM against Respiratory Syncytial Virus (RSV) .
- HCV Inhibition : Similar derivatives showed IC50 values around 6.7 μM against Hepatitis C Virus (HCV), indicating a promising selectivity index .
Cytotoxicity
Cytotoxicity is a critical parameter in assessing the safety profile of new compounds. The CC50 (half-maximal cytotoxic concentration) values for related compounds were noted to be significantly higher than their EC50 values, suggesting a favorable therapeutic index .
| Compound | Target Virus | EC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|---|
| Compound A | RSV | 5 | >100 | >20 |
| Compound B | HCV | 6.7 | >80 | >12 |
Study 1: Antiviral Efficacy
A study conducted by Manvar et al. demonstrated that pyrazolecarboxamide hybrids could reduce RNA colony counts of HCV by up to 82% at a concentration of 7 μM, highlighting their potential as antiviral agents .
Study 2: Structure-Activity Relationship
Another research effort focused on the structure-activity relationship (SAR) of furan-containing inhibitors. It was found that modifications to the furan ring significantly impacted inhibitory activity against various targets, with IC50 values ranging from 1.6 to 10 μM depending on the substituents used .
Q & A
Q. What are the key structural features and IUPAC nomenclature of this compound?
The compound contains a piperidine-4-carboxamide core acetylated at the 1-position, with a furan-substituted pyrazine methyl group attached to the nitrogen. The IUPAC name reflects these substituents: the acetyl group (1-acetyl), the pyrazine ring substituted at position 3 with furan-2-yl, and the methyl bridge linking the pyrazine to the piperidine carboxamide. For analogous compounds, PubChem provides standardized nomenclature and structural validation using tools like InChI and molecular formula calculators .
Q. What synthetic methodologies are reported for analogous piperidine-carboxamide derivatives?
Multi-step synthesis is typical. For example:
- Step 1 : Coupling of pyrazine derivatives with chloroacetamide intermediates (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) under reflux conditions .
- Step 2 : Purification via column chromatography (e.g., silica gel with EtOAc/PE gradients) .
- Step 3 : Characterization using / NMR and mass spectrometry .
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Pyrazine coupling | Chloroacetamide, reflux, 12 h | 64–75% | |
| Purification | Silica gel (25% EtOAc in PE) | N/A |
Q. How is the compound characterized spectroscopically?
Key techniques include:
- NMR : NMR identifies protons on the furan (δ 6.3–7.4 ppm), pyrazine (δ 8.1–8.9 ppm), and acetyl groups (δ 2.1 ppm). NMR confirms carbonyl (δ 170–175 ppm) and aromatic carbons .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 276.37 g/mol for similar compounds) .
- X-ray crystallography : Resolves piperidine ring conformation and substituent orientation (e.g., bond angles 109.5–112° for analogous structures) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for similar compounds?
Discrepancies in yields (e.g., 35–75% in stepwise couplings ) may arise from:
- Reaction optimization : Temperature control (e.g., 0°C for amine additions ) and solvent polarity (EtOH vs. DMF).
- Purification efficiency : Column chromatography gradients or recrystallization solvents.
- Validation : Replicating procedures with inline monitoring (TLC or HPLC) to confirm reproducibility .
Q. What strategies are used to evaluate this compound’s bioactivity and target engagement?
- Enzyme assays : Test inhibition of carbonic anhydrase isoforms (e.g., IC values via stopped-flow CO hydration ).
- Computational docking : Molecular dynamics simulations to predict binding to pyrazine-recognizing domains (e.g., using AutoDock Vina ).
- SAR studies : Modify the furan or acetyl groups to assess potency changes (e.g., IC shifts from 4 nM to >1 µM with bulkier substituents) .
Q. What safety protocols are recommended for handling this compound?
Based on structurally similar piperidine derivatives:
- GHS hazards : Acute toxicity (Category 4), skin/eye irritation .
- PPE : Nitrile gloves, lab coat, and fume hood for dust control .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
